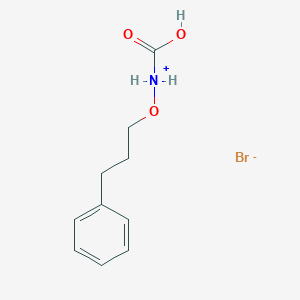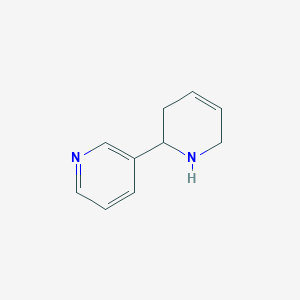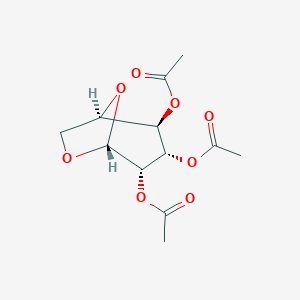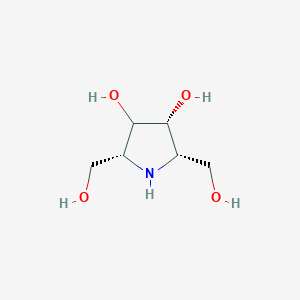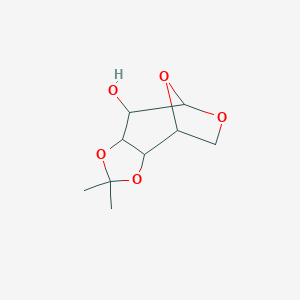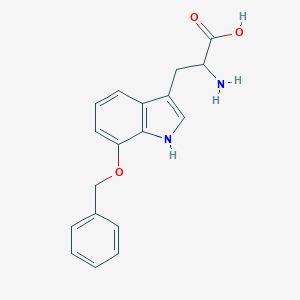
7-Benzyloxy-DL-tryptophan
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tryptophan derivatives often involves complex reactions. For instance, the synthesis of high purity N-carboxy-DL-tryptophan anhydride, a precursor for various tryptophan derivatives, demonstrates the intricacy involved in modifying tryptophan's structure (Iizuka, Endo, & Ōya, 1991). This complexity likely extends to the synthesis of 7-Benzyloxy-DL-tryptophan.
Molecular Structure Analysis
Understanding the molecular structure of tryptophan derivatives, such as 5-Hydroxy-DL-tryptophan, provides insights into how modifications affect the molecule's configuration and properties. The crystal and molecular structure analysis of 5-Hydroxy-DL-tryptophan, for example, reveals the zwitterionic nature of the molecule in its crystalline form, highlighting the impact of even minor alterations on the molecule's overall structure (Wakahara, Kido, Fujiwara, & Tomita, 1973).
Chemical Reactions and Properties
Tryptophan's chemical reactions, such as its oxidation products, have been thoroughly studied. The oxidation of DL-tryptophan by peroxyacetic acid, for instance, results in a complex mixture of products including N?-formylkynurenine and other diastereoisomeric products, demonstrating the diversity of chemical pathways tryptophan can undergo (Savige, 1975).
Physical Properties Analysis
The physical properties of tryptophan derivatives are closely linked to their molecular structure. For example, the study of the crystal structures of L-tryptophan hydrochloride and hydrobromide provides detailed insights into the impact of different anions on the crystalline structure of tryptophan salts, which can influence solubility, stability, and reactivity (Takigawa, Ashida, Sasada, & Kakudo, 1966).
Chemical Properties Analysis
The chemical properties of tryptophan and its derivatives, such as reactivity with phenolic aldehydes, have been explored to synthesize novel compounds. This reactivity demonstrates the potential for creating a wide range of tryptophan-based compounds with unique antioxidant properties (Herraiz, Galisteo, & Chamorro, 2003).
Wissenschaftliche Forschungsanwendungen
Indoleamine 2,3-Dioxygenase Inhibition for Cancer Immunotherapy
7-Benzyloxy-DL-tryptophan derivatives have been explored for their potential in cancer immunotherapy through the inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism via the kynurenine pathway. IDO plays a crucial role in immune tolerance mechanisms, making it a therapeutic target for cancer treatment. Modifications to improve in vitro potencies and pharmacokinetic profiles of these derivatives have led to compounds with significant oral bioavailability and tumor growth delay in murine models, suggesting their potential as drug leads for cancer immunotherapy (Lin et al., 2016).
Inhibition of L-Type Amino Acid Transporter LAT1
Research on 7-Benzyloxy-DL-tryptophan and its isomeric derivatives has shown inhibition of the L-type amino acid transporter LAT1 (SLC7A5), which is crucial for nutrient uptake in cancer cells. Among the isomers, specific derivatives demonstrated potent inhibition of LAT1-mediated amino acid transport, highlighting the potential application of these compounds in anticancer drug discovery by targeting amino acid metabolism in tumor cells (Graff et al., 2022).
PET Tumor Imaging Agents
7-Benzyloxy-DL-tryptophan has been evaluated for its application in tumor imaging using positron emission tomography (PET). Derivatives carrying fluoroethoxy side chains were synthesized and showed promising results in vivo, with certain analogues achieving high tumor-to-background ratios in xenograft-bearing mice. This indicates the potential of 7-Benzyloxy-DL-tryptophan derivatives as PET imaging agents for cancer diagnosis and treatment monitoring (Chiotellis et al., 2014).
Sirt1 Inhibition for Cancer Treatment
Amino acid derivatives of 7-Benzyloxy-DL-tryptophan have been investigated as Sirt1 inhibitors, with specific focus on their role in cancer therapy. Sirt1, involved in numerous biological processes, has emerged as a potential therapeutic target. Derivatives demonstrated significant in vitro Sirt1 inhibition and cytotoxic activity against cancer cells, suggesting their utility as a starting point for the development of novel anticancer molecules (Purushotham et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of tryptophan, an essential amino acid, and it may interact with the same biological targets as tryptophan .
Mode of Action
As a tryptophan derivative, it may interact with the same receptors and enzymes as tryptophan, potentially influencing the synthesis of serotonin and other bioactive molecules .
Biochemical Pathways
Tryptophan, the parent compound of 7-Benzyloxy-DL-tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target
Result of Action
Given its structural similarity to tryptophan, it may influence the synthesis of bioactive molecules such as serotonin .
Eigenschaften
IUPAC Name |
2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHVBFNZTDNYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370758 | |
| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-DL-tryptophan | |
CAS RN |
66866-40-8 | |
| Record name | 66866-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



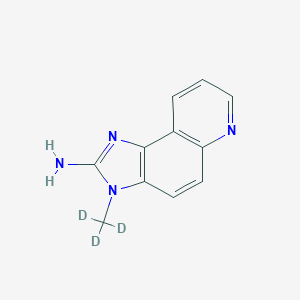
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)



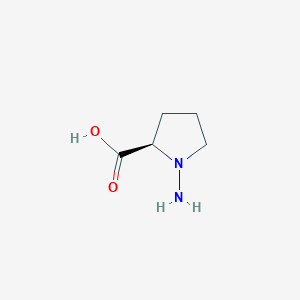

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
